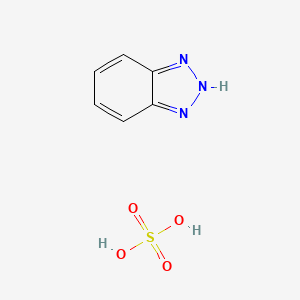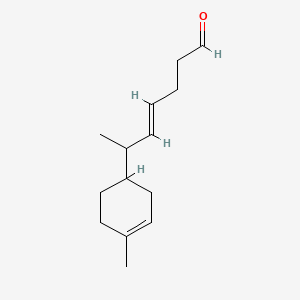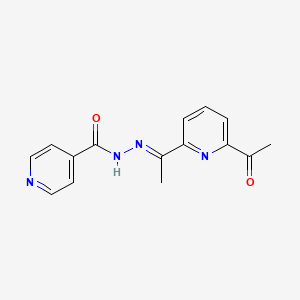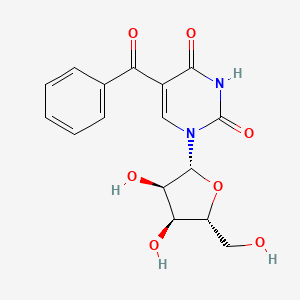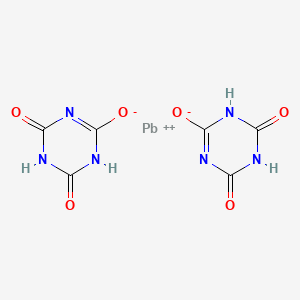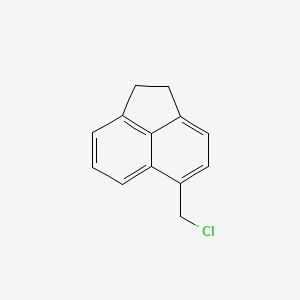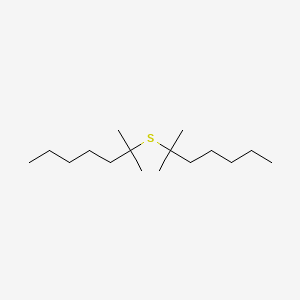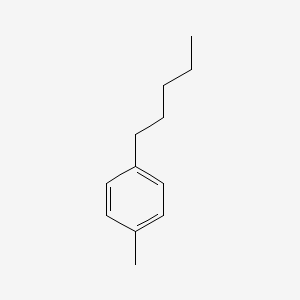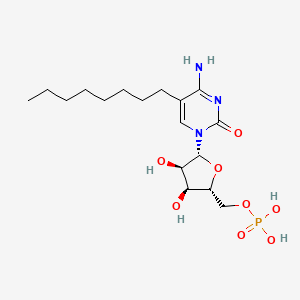
5-n-Ocytylcytidine 5'-monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-n-Ocytylcytidine 5’-monophosphate is a chemical compound that belongs to the class of nucleotides It is a derivative of cytidine monophosphate, where the cytidine base is modified with an octyl group at the 5-n position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-n-Ocytylcytidine 5’-monophosphate typically involves the modification of cytidine monophosphate. One common method is the enzymatic synthesis, where specific enzymes catalyze the addition of the octyl group to the cytidine base. This process often requires the use of cytidine 5’-monophosphate as a starting material, along with octylating agents and specific enzymes that facilitate the reaction under controlled conditions .
Industrial Production Methods
Industrial production of 5-n-Ocytylcytidine 5’-monophosphate can be achieved through biotechnological approaches. For instance, genetically engineered Escherichia coli strains can be used to produce the compound in large quantities. These strains are modified to overexpress the necessary enzymes and to optimize the metabolic pathways for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
5-n-Ocytylcytidine 5’-monophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The octyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleotides, while substitution reactions can produce a variety of modified nucleotides with different functional groups .
Applications De Recherche Scientifique
5-n-Ocytylcytidine 5’-monophosphate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleotides and nucleic acids.
Biology: The compound is utilized in studies involving nucleotide metabolism and enzyme kinetics.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Mécanisme D'action
The mechanism of action of 5-n-Ocytylcytidine 5’-monophosphate involves its incorporation into nucleic acids. Once incorporated, it can interfere with normal nucleotide metabolism and DNA/RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleotide synthesis and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine 5’-monophosphate: The parent compound without the octyl modification.
Deoxycytidine 5’-monophosphate: A similar compound where the ribose sugar is replaced with deoxyribose.
N4-acetyl-2’-deoxycytidine 5’-monophosphate: Another modified nucleotide with an acetyl group at the N4 position.
Uniqueness
5-n-Ocytylcytidine 5’-monophosphate is unique due to the presence of the octyl group, which can enhance its lipophilicity and potentially improve its cellular uptake and bioavailability. This modification can also alter its interaction with enzymes and nucleic acids, making it a valuable tool for specific biochemical and medicinal applications .
Propriétés
Numéro CAS |
117309-86-1 |
|---|---|
Formule moléculaire |
C17H30N3O8P |
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(4-amino-5-octyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C17H30N3O8P/c1-2-3-4-5-6-7-8-11-9-20(17(23)19-15(11)18)16-14(22)13(21)12(28-16)10-27-29(24,25)26/h9,12-14,16,21-22H,2-8,10H2,1H3,(H2,18,19,23)(H2,24,25,26)/t12-,13-,14-,16-/m1/s1 |
Clé InChI |
CQZFSGSGTCMEHW-IXYNUQLISA-N |
SMILES isomérique |
CCCCCCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
SMILES canonique |
CCCCCCCCC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


